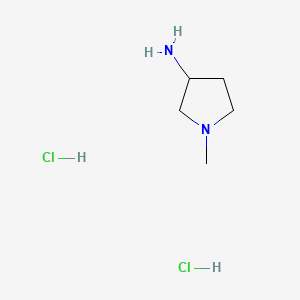
1-Methylpyrrolidin-3-amine dihydrochloride
Cat. No. B595146
Key on ui cas rn:
1209287-84-2
M. Wt: 173.081
InChI Key: KMENRFVAAKFKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08349839B2
Procedure details


The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC(CC1)NC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried under high vacuum (1.7 g)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.CN1CC(CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08349839B2
Procedure details


The prepared N-methyl-3-t-butoxycarbonylaminopyrrolidine (1.8 g, 8.9 mmoles) is dissolved in HCl/dioxane (4N, 44 mL, 256 mmoles) and allowed to stir at RT for 45 min. The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt is dried under high vacuum (1.7 g).


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1CC(CC1)NC(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
44 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at RT for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried under high vacuum (1.7 g)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.CN1CC(CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
